2-Isopropylpyrimidine-4,5-diamine
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
2-propan-2-ylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C7H12N4/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,8H2,1-2H3,(H2,9,10,11) |
InChI Key |
DZKXVVCUOXSYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylpyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Chemical Reactions Analysis
Types of Reactions
2-Isopropylpyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: N-alkyl or N-acyl pyrimidine derivatives.
Scientific Research Applications
2-Isopropylpyrimidine-4,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Isopropylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Q & A
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential amine vapors.
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
- Spill management : Neutralize with dilute acetic acid and absorb with vermiculite .
How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
Advanced Research Question
SAR strategies include:
- Substituent variation : Replace isopropyl with cyclopropyl or fluorinated groups to enhance lipophilicity .
- Bioisosterism : Swap pyrimidine with triazine rings to maintain H-bonding while altering pharmacokinetics .
- Pharmacophore mapping : Identify critical hydrogen bond donors (e.g., 4,5-diamine groups) using MOE or Phase .
Table 2 : Example SAR Trends for Pyrimidine-4,5-diamine Derivatives
| Substituent | Bioactivity (IC₅₀, DHFR Inhibition) | Reference |
|---|---|---|
| Isopropyl | 0.8 µM | |
| Cyclopropyl | 0.5 µM | |
| Trifluoromethyl | 1.2 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
